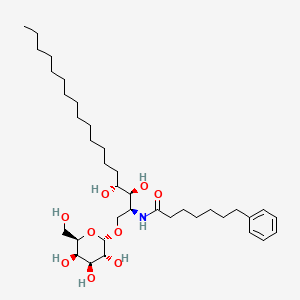

1-Oleoyl-3-palmitoylglycerol

Descripción general

Descripción

Synthesis Analysis

OPO synthesis involves enzymatic methods that ensure high yield and purity. Schmid et al. (1999) described a highly selective synthesis of OPO using sn1,3-regiospecific lipases in a two-step process involving the alcoholysis of tripalmitin to produce 2-monopalmitin, followed by esterification with oleic acid (Schmid et al., 1999). Similarly, Lee et al. (2010) optimized the synthesis of OPO-rich human milk fat substitute from tripalmitin-rich fraction and ethyl oleate using a lipase-catalyzed interesterification process (Lee et al., 2010).

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Infant Nutrition

- 1,3-Oleoyl-2-palmitoylglycerol (OPO) has been synthesized using sn1,3-regiospecific lipases in a two-step process involving alcoholysis and esterification. This structured triglyceride is significant in infant nutrition, providing high yields and purity, emphasizing development in food-safe solvents and solvent-free systems (Schmid et al., 1999).

Improved Synthesis Methods

- An improved synthesis method for diacid 1,3-DAGs, including 1-oleoyl-3-palmitoylglycerol, has been developed. This method utilizes enzymatic transesterification, offering a high purity yield and avoiding the use of chemical synthesis. This process is significant for its high yield and purity, beneficial in food and nutrition industries (Wang et al., 2015).

Crystallization and Polymorphism in Oils

- The crystallization and polymorphic forms of triacylglycerols like 1-palmitoyl-2-3-dioleoyl glycerol and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol have been studied, revealing insights into their behavior in vegetable oils and animal fats. These studies are crucial for understanding the physical properties of fats in the food industry (Bayés-García et al., 2016).

Triacylglycerol Synthesis for Infant Formulas

- Structured triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol have been prepared enzymatically for potential use in infant formulas. This research underscores the application of these compounds in nutrition, particularly for infants (Wang et al., 2020).

Application in Lipase-Catalyzed Synthesis

- The lipase-catalyzed synthesis of structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, a key component of human milk fats, has been explored. This research is vital for developing alternatives to human milk fat, beneficial in infant nutrition (Cai et al., 2015).

Impact on Lipid Metabolism

- The effects of major structured triacylglycerols in human milk, including 1-oleoyl-2-palmitoyl-3-linoleoylglycerol, on lipid metabolism were studied, showing significant impacts on lipid accumulation and expression levels of critical proteins in lipid metabolism. This research is crucial for understanding the nutritional impacts of these compounds on infants (Wu et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively . It is a metabolite produced during metabolic reactions in organisms like Baker’s yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) .

Mode of Action

It is known to be a member of the diacylglycerol hydrolase family, which hydrolyzes acylglycerols to form free fatty acids and glycerol .

Pharmacokinetics

As a lipase, it is derived from the basalis layer of the small intestine , suggesting that it may be absorbed and distributed in the body through the digestive system.

Result of Action

One study suggests that exposure to a similar compound, 2,3-dioleoyl-1-palmitoylglycerol (poo), resulted in more lipid accumulation in lo2 cells compared to cells exposed to this compound .

Action Environment

It is known that the synthesis process and nutritional outcomes of similar compounds have been studied, including changes in gut microbiota, serum lipid composition, improved fatty acid and calcium absorption, and increased total bile acid levels .

Propiedades

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBXPULYBQASLG-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

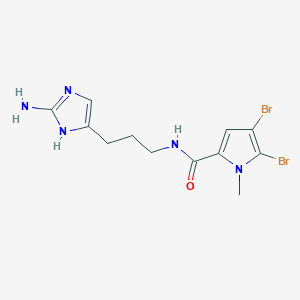

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)

![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)

![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)

![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)

![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)

![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)